Ethyl 4-isopropyloxazole-2-carboxylate
Overview
Description
Ethyl 4-isopropyloxazole-2-carboxylate is a chemical compound with the molecular formula C9H13NO3. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-isopropyloxazole-2-carboxylate typically involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with isopropylamine under microwave conditions. This reaction forms the ethoxycarbonyl formonitrile oxide intermediate, which then undergoes a cycloaddition reaction to yield the desired ester-functionalized isoxazole .
Industrial Production Methods
Industrial production methods for this compound often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-isopropyloxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, alcohols, and substituted oxazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-isopropyloxazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 4-isopropyloxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structural modifications. The oxazole ring is known to interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Isopropyl-oxazole-2-carboxylic acid methyl ester
- 4-Isopropyl-oxazole-2-carboxylic acid propyl ester
- 4-Isopropyl-oxazole-2-carboxylic acid butyl ester
Uniqueness
Ethyl 4-isopropyloxazole-2-carboxylate is unique due to its specific ester group, which influences its reactivity and biological activity. Compared to its analogs, the ethyl ester variant may exhibit different solubility, stability, and interaction with biological targets .
Biological Activity
Ethyl 4-isopropyloxazole-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an oxazole derivative characterized by an ethyl ester functional group and an isopropyl substituent. Its chemical formula is . The structural features of this compound suggest potential interactions with biological targets, particularly in cancer therapy and inflammation modulation.
The biological activity of this compound appears to be multifaceted:
- Nitric Oxide Production : The compound has been linked to the production of nitric oxide (NO), which plays a crucial role in various physiological processes, including immune response and vasodilation. In macrophages, NO mediates tumoricidal and bactericidal actions, enhancing the synthesis of pro-inflammatory mediators such as IL-6 and IL-8 .
- Antitumor Activity : Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance, a related compound was shown to induce apoptosis in Ehrlich Ascites Carcinoma (EAC) cells, leading to a complete reduction in tumor cell viability . This suggests that modifications to the oxazole structure can enhance its anticancer efficacy.
Pharmacological Studies
- Antitumor Activity : In vivo studies indicated that this compound derivatives significantly reduced tumor growth in animal models. The mechanism involved apoptosis induction and antioxidant activity, confirmed through histopathological examinations .
- Inflammation Modulation : The compound's ability to modulate inflammatory responses has been observed through its interaction with various signaling pathways. It enhances the production of cytokines associated with inflammation while also promoting pathways that lead to cell death in cancerous cells .
Case Studies
A notable case study involved the evaluation of a specific derivative of this compound against EAC cells in mice. The study reported:
- A 100% decrease in tumor cell viability.
- Significant improvements in antioxidant levels in liver and kidney tissues.
- No adverse effects on organ function as assessed by serum biochemical markers .
Data Summary
Properties
IUPAC Name |
ethyl 4-propan-2-yl-1,3-oxazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-12-9(11)8-10-7(5-13-8)6(2)3/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXILKMGCZVCRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CO1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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